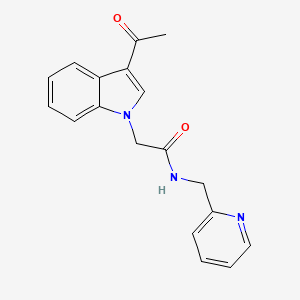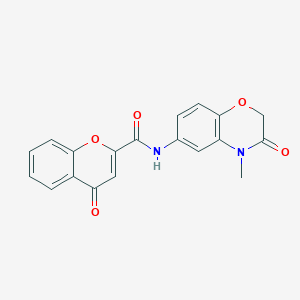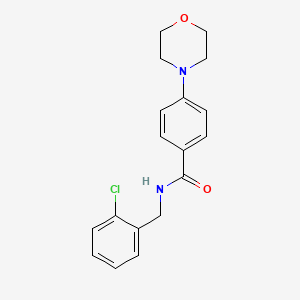![molecular formula C18H16N2O3S B4511677 5-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4511677.png)
5-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
Descripción general
Descripción
Isoxazole derivatives are a class of compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The specific compound shares structural motifs with isoxazole derivatives, suggesting its potential relevance in similar contexts.
Synthesis Analysis
The synthesis of isoxazole derivatives involves various strategies, including cycloaddition reactions and reductive cyclization. For instance, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative using NMR, mass spectra, and X-ray diffraction studies (Kumara et al., 2018). Such methodologies could be analogous to those employed in synthesizing the compound of interest.
Molecular Structure Analysis
The determination of molecular structure often employs techniques like X-ray crystallography, as demonstrated by Kumara et al. (2018), which provides detailed insights into the three-dimensional conformation and intermolecular interactions of compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including isomerization and cycloaddition, to yield structurally diverse compounds with unique properties. Nishiwaki et al. (1974) discussed the thermally induced isomerization of isoxazoles, highlighting the chemical versatility of this compound class (Nishiwaki et al., 1974).
Physical Properties Analysis
The physical properties, such as thermal stability and optical characteristics, are crucial for understanding the applicability of compounds. Kumara et al. (2018) reported on the thermal stability and optical properties of a pyrazole derivative, which could be indicative of the physical properties of similar isoxazole compounds (Kumara et al., 2018).
Chemical Properties Analysis
Isoxazole derivatives exhibit a range of chemical behaviors, influenced by their molecular structure. The electrophilic and nucleophilic regions identified through DFT calculations, as in the study by Kumara et al. (2018), provide insights into the reactivity and potential chemical interactions of these compounds (Kumara et al., 2018).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-7-5-6-12(10-13)16-11-15(20-23-16)18(21)19-14-8-3-4-9-17(14)24-2/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCHJNFGCTGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4511601.png)


![4-[4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4511623.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4511633.png)




![2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4511670.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511676.png)

![N-phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511693.png)
![4,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4511698.png)